N-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a trimethoxyphenyl group, and an oxadiazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Trimethoxyphenyl Group: This involves the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.
Construction of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-1,3,4-OXADIAZOL-2-AMINE: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE: Contains fewer methoxy groups, potentially affecting its reactivity and interactions.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4,5-TRIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-AMINE is unique due to the presence of both the benzodioxole and trimethoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C18H17N3O6 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C18H17N3O6/c1-22-14-6-10(7-15(23-2)16(14)24-3)17-20-21-18(27-17)19-11-4-5-12-13(8-11)26-9-25-12/h4-8H,9H2,1-3H3,(H,19,21) |
InChI Key |
KUORWAAAEAKOLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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